3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile
Description
3-Oxo-3-(6'-methoxycarbonylpyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a ketone group and a pyridine ring substituted with a methoxycarbonyl group at the 6'-position. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol. The compound’s structure combines the reactivity of the nitrile and ketone functional groups with the electronic effects of the pyridine and ester substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 6-(2-cyanoacetyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-3-7(12-8)9(13)5-6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVNIIBUDQRNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile typically involves the reaction of methyl 6-(bromomethyl)-2-pyridinecarboxylate with cyanoacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
The compound belongs to the 3-oxo-propanenitrile family, which shares a common core structure (CH₂-C(=O)-C≡N) but varies in substituents. Key analogs include:
Electronic Effects :
- The methoxycarbonyl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the ketone compared to analogs with electron-donating groups (e.g., methoxy in ). This increases reactivity toward nucleophilic additions or cyclizations .
- Pyridine’s aromatic nitrogen contributes to resonance stabilization, differing from pyrrole analogs where lone pairs participate in aromaticity .
Physical and Spectroscopic Properties
*Predicted based on ester group’s polarity.
Biological Activity
3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile, also known as methyl 6-(2-cyanoacetyl)pyridine-2-carboxylate, is a compound with significant biological activity. It has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C10H8N2O3
- Molar Mass : 204.18 g/mol
- Density : 1.260 g/cm³ (predicted)
- Boiling Point : 423.8 °C (predicted)
- pKa : 5.47 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molar Mass | 204.18 g/mol |
| Density | 1.260 g/cm³ |
| Boiling Point | 423.8 °C |
| pKa | 5.47 |
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For instance, certain derivatives have shown effective inhibition of the NF-κB pathway, a critical regulator of inflammatory responses.
In a study assessing various compounds, it was found that certain analogs demonstrated IC50 values below 50 µM in inhibiting lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity, indicating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile has been explored through its effects on various cancer cell lines. Compounds with similar structures have been reported to possess cytotoxic effects against colorectal cancer cells (HCT-116), with some exhibiting IC50 values as low as 0.13 µM . The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis.
Study on Anti-inflammatory Effects
A study published in MDPI evaluated the anti-inflammatory effects of related compounds, demonstrating that specific derivatives could significantly reduce edema in an in vivo model when administered at a dose of 10 mg/kg . This suggests that modifications to the pyridine ring can enhance anti-inflammatory efficacy.
Study on Anticancer Properties
Research examining the structure-activity relationship (SAR) of quinoxaline derivatives revealed that modifications similar to those found in 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile can lead to improved potency against cancer cells . The study highlighted the importance of substituents on the aromatic rings in modulating biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Condensation reactions under basic catalysis (e.g., piperidine in ethanol at 0–5°C for 2 hours) are effective for synthesizing analogous β-ketonitrile derivatives .
- Friedel-Crafts acylation can be adapted for aryl-substituted analogs using acetylated precursors (e.g., 1-acetylpyrene) followed by nitrile incorporation .
- Optimization strategies : Adjust solvent polarity (e.g., ethanol vs. THF), catalyst loading (piperidine or Lewis acids), and temperature gradients to minimize side reactions. Monitor intermediates via TLC or HPLC.
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodology :
- X-ray crystallography (using SHELX programs for refinement) resolves crystal packing and stereochemistry, particularly for nitro/cyano-containing analogs .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., methoxycarbonyl, pyridinyl protons) and confirm regiochemistry.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR confirms carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .
Q. What safety precautions are critical when handling this nitrile-containing compound?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators in poorly ventilated areas .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from nitrile vapors or decomposition products (e.g., HCN under extreme heat) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and thermal conditions?
- Methodology :
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and exothermic events .
- pH stability studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Nitriles are generally stable in neutral conditions but may hydrolyze to amides/carboxylic acids under acidic/basic extremes .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Solvent effects : Simulate solvent interactions (e.g., COSMO-RS model) to account for shifts caused by polarity .
- Sample purity : Confirm via elemental analysis or chromatography; impurities (e.g., unreacted starting materials) can skew spectral interpretations.
Q. What computational approaches are suitable for modeling the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the pyridinyl and carbonyl motifs as binding anchors.
Q. What advanced spectroscopic techniques can elucidate tautomeric or conformational equilibria?
- Methodology :
- Dynamic NMR : Perform variable-temperature H NMR to detect slow-exchange processes (e.g., keto-enol tautomerism).
- 2D-COSY/NOESY : Identify through-space correlations between pyridinyl protons and adjacent substituents .
- Time-resolved IR : Track transient intermediates during photochemical reactions.
Q. How can reaction mechanisms involving this compound be probed using kinetic isotope effects (KIEs) or isotopic labeling?
- Methodology :
- Deuterium labeling : Synthesize deuterated analogs (e.g., DO exchange at α-positions) to study proton transfer steps in nucleophilic additions.
- O isotopic tracing : Monitor carbonyl oxygen exchange in hydrolysis reactions using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
